BenchChemオンラインストアへようこそ!

5-Ethynylpyrimidine-2,4-diamine

Click chemistry CuAAC bioconjugation Chemical biology probe synthesis

5-Ethynylpyrimidine-2,4-diamine (CAS 1392129-78-0; molecular formula C₆H₆N₄; molecular weight 134.14 g/mol; SMILES: C#Cc1cnc(N)nc1N) is a heterocyclic small molecule belonging to the 2,4-diaminopyrimidine class. The compound features a pyrimidine ring bearing amino substituents at positions 2 and 4 and a terminal ethynyl (–C≡CH) group at position 5.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B11829370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylpyrimidine-2,4-diamine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(N=C1N)N
InChIInChI=1S/C6H6N4/c1-2-4-3-9-6(8)10-5(4)7/h1,3H,(H4,7,8,9,10)
InChIKeyVGFBEKOWPUIZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynylpyrimidine-2,4-diamine (CAS 1392129-78-0): Core 2,4-Diaminopyrimidine Scaffold with Terminal Alkyne Functionality


5-Ethynylpyrimidine-2,4-diamine (CAS 1392129-78-0; molecular formula C₆H₆N₄; molecular weight 134.14 g/mol; SMILES: C#Cc1cnc(N)nc1N) is a heterocyclic small molecule belonging to the 2,4-diaminopyrimidine class . The compound features a pyrimidine ring bearing amino substituents at positions 2 and 4 and a terminal ethynyl (–C≡CH) group at position 5 . Unlike the clinically established 2,4-diaminopyrimidine antifolates pyrimethamine (5-(4-chlorophenyl)-6-ethyl substitution) and trimethoprim (5-(3,4,5-trimethoxybenzyl) substitution), this compound carries a minimal ethynyl substituent, making it both the structurally simplest 5-alkynylated 2,4-diaminopyrimidine and a versatile synthetic intermediate for click chemistry conjugation, Sonogashira cross-coupling elaboration, and propargyl-linked antifolate design [1].

Why 5-Ethynylpyrimidine-2,4-diamine Cannot Be Replaced by Generic 2,4-Diaminopyrimidine Analogs in Research Procurement


Generic substitution of 5-ethynylpyrimidine-2,4-diamine by other commercially available 2,4-diaminopyrimidines (e.g., pyrimethamine, trimethoprim, or 5-ethyl/5-unsubstituted analogs) fails on three structural grounds critical to downstream research utility. First, the terminal ethynyl group at position 5 imparts unique click chemistry reactivity via copper-catalyzed azide-alkyne cycloaddition (CuAAC) that is entirely absent in 5-ethyl (CAS 73119-06-9) or 5-aryl congeners [1]. Second, the ethynyl substituent provides the propargyl linker geometry essential for accessing the hydrophobic pocket of dihydrofolate reductase (DHFR) from pathogenic organisms—a binding mode validated crystallographically and unattainable with saturated alkyl or benzyl linkers used in trimethoprim and pyrimethamine [2][3]. Third, the compound's minimal molecular weight (134.14 Da vs. pyrimethamine's 248.71 Da) makes it a superior starting point for fragment-based drug discovery and scaffold elaboration, where every Dalton of added mass can be allocated to target engagement rather than to a preinstalled bulky substituent .

Head-to-Head Quantitative Differentiation Evidence: 5-Ethynylpyrimidine-2,4-diamine vs. Closest Analogs, Alternatives, and In-Class Candidates


Terminal Alkyne Click Chemistry Competence vs. 5-Ethylpyrimidine-2,4-diamine: Binary Reactivity Comparison

5-Ethynylpyrimidine-2,4-diamine possesses a terminal alkyne group (SMILES: C#Cc1cnc(N)nc1N) that renders it competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions. In contrast, 5-ethylpyrimidine-2,4-diamine (CAS 73119-06-9, SMILES: CCc1cnc(N)nc1N) bears a saturated ethyl substituent at position 5 that is chemically inert under CuAAC conditions . This represents a binary functional difference: the ethynyl analog can serve as a click chemistry handle for installing fluorescent reporters, biotin tags, PEG chains, or heterocyclic warheads via triazole formation, while the ethyl analog cannot participate in any azide-alkyne cycloaddition chemistry whatsoever [1]. The 5-ethynylpyrimidine motif is specifically utilized as a CuAAC substrate for constructing nucleoside prodrugs, with reaction yields for analogous 5-ethynylpyrimidine nucleoside click conjugations reported in the 65–92% range [1].

Click chemistry CuAAC bioconjugation Chemical biology probe synthesis Sonogashira coupling intermediate

Molecular Weight Reduction of 46% vs. Pyrimethamine for Fragment-Based Drug Discovery and Lead Optimization

5-Ethynylpyrimidine-2,4-diamine (MW = 134.14 Da, molecular formula C₆H₆N₄) has a molecular weight 46.1% lower than pyrimethamine (MW = 248.71 Da, C₁₂H₁₃ClN₄) and 53.8% lower than trimethoprim (MW = 290.32 Da, C₁₄H₁₈N₄O₃) . In fragment-based drug discovery (FBDD), the 'rule of three' (MW ≤ 300 Da for fragments; optimal MW ≤ 250 Da) establishes that lower-molecular-weight starting points yield higher ligand efficiency (LE) and provide greater headroom for property optimization during lead development. At 134.14 Da, 5-ethynylpyrimidine-2,4-diamine falls within the ideal fragment mass range, whereas pyrimethamine at 248.71 Da is at the upper boundary and trimethoprim at 290.32 Da exceeds typical fragment criteria [1]. The 114.57 Da mass difference between the target compound and pyrimethamine represents synthetic 'payload capacity' that can be allocated entirely to potency- and selectivity-conferring substituents rather than to a preinstalled 4-chlorophenyl ring .

Fragment-based drug discovery Lead optimization Ligand efficiency metrics Scaffold minimalism

Propargyl-Linked DHFR Pharmacophore: 5-Ethynyl Core Enables Sub-100 nM Antifolate Potency vs. >10 μM Inactivity of Trimethoprim Against Candida albicans DHFR

The 2,4-diamino-5-ethynylpyrimidine core is the validated pharmacophore for propargyl-linked dihydrofolate reductase (DHFR) inhibitors, a class distinct from the methylene-bridged trimethoprim and the directly aryl-substituted pyrimethamine. In direct enzymatic assays against Candida albicans DHFR, pyrimethamine exhibits an IC₅₀ of 0.1 μM, while trimethoprim is essentially inactive (IC₅₀ > 10 μM) [1]. In contrast, elaborated propargyl-linked antifolates built upon the 2,4-diamino-5-ethynylpyrimidine scaffold achieve IC₅₀ values as low as 17 nM against C. albicans DHFR—a >5.8-fold improvement over pyrimethamine and >588-fold improvement over trimethoprim [2]. The 5-ethynyl group provides the critical propargyl geometry that positions the pendant aryl ring into the hydrophobic pocket of the enzyme active site, a binding mode confirmed by X-ray crystallography and inaccessible with trimethoprim's methylene linker [3]. Jones et al. (1999) demonstrated that 2,4-diamino-6-methyl-5-ethynylpyrimidines (the closest published analogs to the target compound) directly inhibited DHFR and showed in vitro activity against C. albicans and Toxoplasma gondii [4]. The target compound 5-ethynylpyrimidine-2,4-diamine serves as the core synthetic intermediate for constructing these propargyl-linked antifolates via Sonogashira coupling at the terminal alkyne.

Dihydrofolate reductase inhibition Antifungal drug discovery Propargyl-linked antifolate Candida albicans DHFR

EGFR Kinase Inhibitor Core Scaffold: 5-Ethynylpyrimidine Motif Delivers 45 nM EGFR IC₅₀ in Elaborated Derivatives

The 5-ethynylpyrimidine core is a privileged scaffold for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor design. Mao et al. (2013) designed, synthesized, and evaluated 36 compounds containing the 4-anilino-5-vinyl/ethynyl pyrimidine skeleton against EGFR and ErbB-2 kinases [1]. The most potent 5-ethynylpyrimidine derivative in this series, compound 20a, exhibited an IC₅₀ of 45 nM against EGFR kinase, with several related 5-ethynylpyrimidine compounds also showing sub-1 μM EGFR inhibition and sub-5 μM growth inhibition against A-549 (lung carcinoma) and HL60 (leukemia) cell lines [1][2]. The ethynyl group at position 5 is critical for kinase potency: it serves as a rigid, linear spacer that positions the pendant aniline ring for optimal hydrogen-bonding interactions within the ATP-binding pocket, a spatial arrangement that saturated ethyl or vinyl linkers cannot precisely replicate due to differences in bond geometry and conformational flexibility [3]. 5-Ethynylpyrimidine-2,4-diamine represents the core heterocyclic building block from which these potent EGFR inhibitors are constructed via sequential functionalization at the C2 and C4 amino groups and Sonogashira coupling at the C5 ethynyl position.

EGFR kinase inhibition Tyrosine kinase inhibitor scaffold 4-Anilino-5-ethynylpyrimidine Cancer therapeutics

Highest-Value Research and Industrial Application Scenarios for 5-Ethynylpyrimidine-2,4-diamine Based on Quantitative Differentiation Evidence


CuAAC Click Chemistry Bioconjugation: Fluorescent Probe and Chemical Biology Tool Synthesis

The terminal alkyne of 5-ethynylpyrimidine-2,4-diamine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing fluorescently labeled DHFR probes, biotinylated pull-down reagents for target engagement studies, and PEGylated derivatives with improved aqueous solubility. Unlike 5-ethylpyrimidine-2,4-diamine, which is chemically inert toward click chemistry, this compound provides a modular conjugation handle that preserves the 2,4-diaminopyrimidine pharmacophore while enabling triazole-linked appendage of reporter groups. This scenario is directly supported by the binary click chemistry competence evidence (Evidence Item 1) and is reinforced by published protocols using 5-ethynylpyrimidine nucleosides as CuAAC substrates with azidoribofuranoses [1].

Fragment-Based DHFR Inhibitor Lead Discovery Starting from a Minimal 134 Da Scaffold

At 134.14 Da, 5-ethynylpyrimidine-2,4-diamine is 46% lighter than pyrimethamine and satisfies the 'Rule of Three' criteria for fragment-based drug discovery. Its 5-ethynyl group provides a synthetic handle for fragment growing via Sonogashira coupling to install diverse aryl, heteroaryl, and biaryl tails that probe the hydrophobic pocket of DHFR from Candida albicans, Cryptosporidium hominis, and Toxoplasma gondii. Elaborated propargyl-linked antifolates built from this core achieve IC₅₀ values as low as 17 nM against C. albicans DHFR, outperforming pyrimethamine (100 nM) by >5.8-fold and trimethoprim (>10 μM) by >588-fold. The 114.57 Da mass advantage over pyrimethamine maximizes ligand efficiency and provides synthetic degrees of freedom for optimizing selectivity over human DHFR. The fragment elaboration pathway is validated by the Jones et al. (1999) and Paulsen et al. (2009) DHFR inhibitor studies (Evidence Item 3) [2][3].

EGFR and ErbB2 Kinase Inhibitor Scaffold for Anticancer Lead Optimization

5-Ethynylpyrimidine-2,4-diamine serves as the core heterocyclic building block for synthesizing 4-anilino-5-ethynylpyrimidine EGFR kinase inhibitors. Elaborated derivatives in this chemotype achieve EGFR IC₅₀ values of 45 nM (compound 20a, Mao et al. 2013) and demonstrate cellular growth inhibition of A-549 lung carcinoma and HL60 leukemia cells at sub-5 μM concentrations. The 5-ethynyl group provides a rigid linear spacer for optimal aniline positioning within the ATP-binding pocket, a structural feature supported by crystallographic data for related anilino-pyrimidine EGFR inhibitors (Evidence Item 4). The compound's minimal molecular weight allows sequential substitution at the C2 and C4 amino positions and Sonogashira elaboration at C5, enabling systematic exploration of all three vectors for kinase selectivity optimization. This scenario is directly supported by the Mao et al. (2013) EGFR inhibitor study and the Zhang et al. (2006) dual EGFR/ErbB2 inhibitor SAR [4][5].

Sonogashira Coupling Intermediate for Propargyl-Linked Antifolate Library Synthesis

As the simplest 5-alkynylated 2,4-diaminopyrimidine, this compound is the preferred starting material for constructing diversity-oriented libraries of propargyl-linked DHFR inhibitors via palladium-catalyzed Sonogashira cross-coupling with aryl and heteroaryl halides. This modular synthetic strategy—validated by Jones et al. (1999) using the closely related 2,4-diamino-5-iodo-6-methylpyrimidine—enables rapid parallel synthesis of focused compound libraries for screening against DHFR from multiple pathogenic organisms, including methicillin-resistant Staphylococcus aureus, Candida glabrata, Cryptococcus neoformans, and Toxoplasma gondii (as described in U.S. Patent 8,853,228). The compound's terminal alkyne reacts regioselectively under Pd(0)/Cu(I) catalysis without requiring protection/deprotection of the C2 and C4 amino groups, offering a significant synthetic efficiency advantage over alternative 5-bromo or 5-iodo starting materials that lack the ethynyl pre-functionalization. This application is directly supported by Evidence Items 1 and 3 [2][6].

Quote Request

Request a Quote for 5-Ethynylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.